molecular formula C9H4BrF3O2 B12859629 3-Bromo-4-(trifluoromethyl)phthalide

3-Bromo-4-(trifluoromethyl)phthalide

Cat. No.: B12859629
M. Wt: 281.03 g/mol
InChI Key: ZYXVFMYWCSIVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(trifluoromethyl)phthalide is an organic compound with the molecular formula C9H4BrF3O2 It is a derivative of phthalide, characterized by the presence of bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-4-(trifluoromethyl)phthalide typically involves the bromination of 4-(trifluoromethyl)phthalide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethyl)phthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-(trifluoromethyl)phthalide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethyl)phthalide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylphthalide
  • 3-Bromo-4-chlorophthalide
  • 3-Bromo-4-fluorophthalide

Comparison

Compared to similar compounds, 3-Bromo-4-(trifluoromethyl)phthalide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and selectivity .

Properties

Molecular Formula

C9H4BrF3O2

Molecular Weight

281.03 g/mol

IUPAC Name

3-bromo-4-(trifluoromethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H4BrF3O2/c10-7-6-4(8(14)15-7)2-1-3-5(6)9(11,12)13/h1-3,7H

InChI Key

ZYXVFMYWCSIVJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(OC2=O)Br)C(=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.